molecular formula C11H22N2 B2741223 1-(Pyrrolidin-2-ylmethyl)azepane CAS No. 881040-13-7

1-(Pyrrolidin-2-ylmethyl)azepane

Cat. No. B2741223
CAS RN: 881040-13-7
M. Wt: 182.311
InChI Key: GVAJTFQLOLODFH-UHFFFAOYSA-N
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Description

“1-(Pyrrolidin-2-ylmethyl)azepane” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine compounds, including “1-(Pyrrolidin-2-ylmethyl)azepane”, can be achieved through two main synthetic strategies :

  • Functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The molecular structure of “1-(Pyrrolidin-2-ylmethyl)azepane” is characterized by a pyrrolidine ring . This ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .


Chemical Reactions Analysis

The pyrrolidine ring in “1-(Pyrrolidin-2-ylmethyl)azepane” can undergo various chemical reactions . The ring can be constructed from different cyclic or acyclic precursors or functionalized if it is preformed .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Isoxazole-Annulated Compounds : Research has shown the preparation of pyrrolidines, piperidines, and azepanes, including structures like 1-(Pyrrolidin-2-ylmethyl)azepane, by intramolecular 1,3-dipolar cycloadditions of nitrones or nitrile oxides. This synthesis plays a significant role in the development of compounds with annulated isoxazole, isoxazoline, or isoxazolidine rings (Würdemann & Christoffers, 2014).

  • Functionalization in Organic Synthesis : A study reported on the alkylation of 1-tosyl-2-(trifluoromethyl)aziridin-2-yl anion with ω,ω'-dihaloalkanes, leading to ring-expanded 2-CF3-pyrrolidines, 2-CF3-piperidines, and 3-CF3-azepanes. This novel ring-expansion protocol demonstrates the versatility of 1-(Pyrrolidin-2-ylmethyl)azepane in synthesizing functionalized trifluoromethylated compounds (Dolfen et al., 2014).

  • Development of Fused 2-Benzazepine Derivatives : Research involving the conversion of acrylonitrile derivatives showed their mutual interconversion with 1-(pyrrolidin-1-yl)indane-2-carbonitriles. This study is pivotal in understanding the transformation pathways of 1-(Pyrrolidin-2-ylmethyl)azepane and its role in forming complex heterocyclic structures like hexahydro-1H-pyrrolo[1,2-b][2]benzazepine-11-carbonitriles (Gorulya et al., 2011).

  • Alkylation and Formation of Nitrogen-Containing Heterocyclic Systems : A recent study described the synthesis of alkaloids and nitrogen-containing compounds, including azepanes like 1-(Pyrrolidin-2-ylmethyl)azepane. The research highlights the method of forming new C-C bonds in the α position relative to the nitrogen atom, demonstrating the compound's role in creating diverse nitrogen-rich heterocycles (Renault et al., 2023).

Safety and Hazards

The safety data sheet for a similar compound, “®-1-(Pyrrolidin-2-ylmethyl)pyrrolidine”, indicates that it is harmful if swallowed and causes serious eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions for “1-(Pyrrolidin-2-ylmethyl)azepane” and similar compounds lie in the design of new pyrrolidine compounds with different biological profiles . The

properties

IUPAC Name

1-(pyrrolidin-2-ylmethyl)azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-2-4-9-13(8-3-1)10-11-6-5-7-12-11/h11-12H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVAJTFQLOLODFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyrrolidin-2-ylmethyl)azepane

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